molecular formula C8H19N B1583818 N,N-Dimethylhexylamine CAS No. 4385-04-0

N,N-Dimethylhexylamine

Cat. No. B1583818
CAS RN: 4385-04-0
M. Wt: 129.24 g/mol
InChI Key: QMHNQZGXPNCMCO-UHFFFAOYSA-N
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Description

N,N-Dimethylhexylamine is a chemical compound with the linear formula CH3(CH2)4CH2N(CH3)2 . It is used as an ion-pairing agent to study the poor retention of uridine diphosphate-linked intermediates on reverse phase media. It is also used in the determination of five monophosphate nucleotides in baby foods .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylhexylamine is represented by the linear formula CH3(CH2)4CH2N(CH3)2 . The molecular weight of the compound is 129.24 .


Physical And Chemical Properties Analysis

N,N-Dimethylhexylamine is a liquid at room temperature . It has a refractive index of 1.414 (lit.) and a density of 0.744 g/mL at 25°C (lit.) . The boiling point of the compound is between 146-150°C (lit.) .

Scientific Research Applications

Metabolic Studies and Drug Analysis

  • Metabolism of Psychedelic Substances : N-Benzylphenethylamines, including N,N-Dimethylhexylamine derivatives, have been extensively studied for their metabolism. These compounds undergo various metabolic pathways like O-demethylation, hydroxylation, and glucuronidation. Such studies are crucial in understanding the biotransformation and excretion of these substances in humans and animals (Šuláková et al., 2021).

  • Radiolysis in Spent Fuel Reprocessing : Research on N,N-dimethylhydroxylamine (a related compound) has revealed its application in spent fuel reprocessing. It serves as a salt-free reductant, and its behavior under gamma radiation in nitric acid mediums is studied for optimal use in reprocessing spent nuclear fuel (Wang et al., 2019).

Polymerization and Chemical Synthesis

  • Living Polymerization of Amino Acids : N,N-Dimethylhexylamine has been used as an initiator in the polymerization of amino acid N-carboxyanhydrides. This process is significant in the synthesis of polypeptides, particularly at low temperatures, which opens avenues for synthesizing complex polymers (Vayaboury et al., 2004).

Biochemical Analysis and Toxicology

  • Toxicological Investigations : Studies have also focused on the toxicology of N,N-Dimethylhexylamine derivatives, particularly in their use as recreational drugs. Understanding the physiological and psychoactive effects of these compounds is crucial for assessing potential health risks (Catalani et al., 2018).

  • Anticholinesterase Drug Research : N,N-Dimethylhexylamine derivatives have been studied for their potential as anticholinesterase drugs, which could have applications in treating conditions like Alzheimer's disease or myasthenia gravis (Prozorovskii et al., 2004).

Advanced Chemical Reactions and Processes

  • Reaction Studies with Oxygen Atoms : Research has been conducted on the reactions of oxygen atoms with dimethylamine, revealing significant insights into complex chemical processes and potential industrial applications (Slagle et al., 1979).

Safety And Hazards

N,N-Dimethylhexylamine is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

N,N-dimethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-5-6-7-8-9(2)3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHNQZGXPNCMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195957
Record name N,N-Dimethylhexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylhexylamine

CAS RN

4385-04-0
Record name N,N-Dimethylhexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4385-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylhexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylhexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylhexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLHEXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3C6KTC8LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
369
Citations
M Alaiz, R Zamora, FJ Hidalgo - Journal of Agricultural and Food …, 1996 - ACS Publications
The antioxidative activity of n-octylamine, N-methylheptylamine, and N,N-dimethylhexylamine in a soybean oil was evaluated in order to investigate if this antioxidative activity might be …
Number of citations: 30 pubs.acs.org
R Tuytten, F Lemiere, WV Dongen… - … in mass spectrometry, 2002 - Wiley Online Library
A liquid chromatography/mass spectrometry (LC/MS) method for the analysis of complex mixtures of nucleoside mono‐, di‐ and triphosphates has been developed. A short capillary …
F Şen, G Gökağaç, S Şen - Journal of nanoparticle research, 2013 - Springer
In this study, platinum nanoparticles have been prepared using PtCl 4 as a starting material and 1-hexylamine, N-methylhexylamine, N,N-dimethylhexylamine, 1-heptylamine, N-…
Number of citations: 52 link.springer.com
K Eryilmaz, HE Bakar, B Kilbas - Journal of Labelled …, 2022 - Wiley Online Library
Radiolabeled phosphonates have found widespread applications in nuclear medicine for the treatment of bone metastases. Even though considerable attention has been devoted to …
R Tuytten, F Lemière, W van Dongen… - Rapid …, 2002 - repository.uantwerpen.be
A liquid chromatography/mass spectrometry (LC/MS) method for the analysis of complex mixtures of nucleoside mono-, di-and triphosphates has been developed. A short capillary …
Number of citations: 1 repository.uantwerpen.be
C Fan, C Han, M Cao, S Wang, J Yu… - Journal of Chemical & …, 2022 - ACS Publications
In this work, the volumetric properties of five binary systems based on different tertiary amines and acetonitrile were investigated at temperatures ranging from 288.15 to 323.15 K and …
Number of citations: 1 pubs.acs.org
M OKAHARA, M SHINZAWA, M MIKI… - Journal of Japan Oil …, 1976 - jstage.jst.go.jp
It was found that the reactive isomers in the chlorinated tertiary amines, such as 2-, 4-and 5-chloro derivatives, can be readily converted to the stable cyclic quaternary ammonium salts …
Number of citations: 0 www.jstage.jst.go.jp
J Lee, BC Yoo, HS Lee, HW Yoo, HH Yoo… - Therapeutic drug …, 2006 - journals.lww.com
The purpose of this study was to develop an analytical method for the determination of 2′-fluoro-5-methyl-β-l-arabinofuranosyl uracil triphosphate (L-FMAU-TP) in human peripheral …
Number of citations: 11 journals.lww.com
X Wang, X Zhang, C Wu, X Han, C Xu - Chemical Engineering Research …, 2020 - Elsevier
In recent years, ion exchange membranes with monovalent ion perm-selectivity are highly desirable. Here, two strategies were adopted simultaneously to prepare anion exchange …
Number of citations: 16 www.sciencedirect.com
K Sikora, A Nowacki, P Szweda, A Woziwodzka… - Molecules, 2022 - mdpi.com
A series of quaternary diammonium salts derivatives of 1,4:3,6-dianhydro-l-iditol were synthesized, using isommanide (1,4:3,6-dianhydro-d-mannitol) as a starting material. Both …
Number of citations: 3 www.mdpi.com

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